Vicoprofen

Description

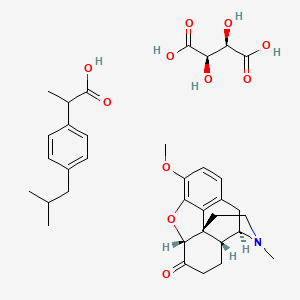

Structure

2D Structure

Properties

CAS No. |

615580-69-3 |

|---|---|

Molecular Formula |

C35H45NO11 |

Molecular Weight |

655.7 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H21NO3.C13H18O2.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;;1-,2-/m0.1/s1 |

InChI Key |

OPEYVVLXBYHKDO-DANDVKJOSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Other CAS No. |

615580-69-3 |

Synonyms |

hydrocodone tartrate - ibuprofen hydrocodone tartrate, ibuprofen drug combination Vicoprofen |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for the Hydrocodone Component

Hydrocodone is a semi-synthetic opioid derived from natural alkaloids found in the opium poppy. Its synthesis primarily involves the chemical modification of precursor compounds such as codeine and thebaine.

Precursor Compounds and Starting Materials in Semisynthesis

The most common starting materials for the semisynthesis of hydrocodone are the opium alkaloids codeine and thebaine. wikipedia.org Thebaine, in particular, is an attractive precursor as it is not used as a therapeutic agent itself and can be efficiently converted to hydrocodone. researchgate.netgoogle.com While codeine can also be used, the processes often involve intermediate steps and can be less direct. researchgate.netgoogle.com

Table 1: Key Precursor Compounds for Hydrocodone Semisynthesis

| Precursor Compound | Chemical Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| Codeine | C₁₈H₂₁NO₃ | 299.36 | Allylic alcohol |

| Thebaine | C₁₉H₂₁NO₃ | 311.37 | Dienol ether |

Key Reaction Steps and Proposed Mechanisms for Core Structure Elaboration

The conversion of these precursors to hydrocodone involves several key chemical transformations.

From Codeine: The synthesis of hydrocodone from codeine typically involves a two-step process: hydrogenation followed by oxidation. diva-portal.org Alternatively, a more direct route is the transition metal-catalyzed redox isomerization of the allylic alcohol moiety in codeine. diva-portal.org This isomerization is a formal 1,3-hydrogen shift that converts the alcohol to a ketone. diva-portal.org A water-soluble rhodium complex has been shown to catalyze this isomerization with high efficiency. diva-portal.org Another approach involves the oxidation of the secondary alcohol in codeine to a ketone, which can be achieved under various oxidative conditions. researchgate.net

From Thebaine: A common method for converting thebaine to hydrocodone involves the selective reduction of one of the double bonds to form 8,14-dihydrothebaine, which is then hydrolyzed to yield hydrocodone. researchgate.net This selective olefin reduction can be achieved using diimide generated in situ. researchgate.net Another efficient method involves a one-pot conversion where thebaine is treated with a catalyst, such as palladium acetate, in the presence of an organic compound with a hydroxyl group to form a ketal intermediate. google.com This intermediate is then hydrogenated and hydrolyzed to produce hydrocodone. google.com

Stereochemical Considerations in Hydrocodone Synthesis

The synthesis of hydrocodone from its natural precursors generally retains the stereochemistry of the core morphinan (B1239233) structure. However, certain synthetic steps can influence the stereochemical outcome. For instance, in the total synthesis of morphinans, establishing the correct absolute stereochemistry at various chiral centers is a significant challenge. researchgate.netacs.org Asymmetric synthesis strategies, such as Noyori's asymmetric transfer hydrogenation, have been employed to control the stereochemistry during the formation of key intermediates in the synthesis of related compounds like dihydrocodeine. researchgate.netudel.edu The reduction of the C-6 ketone in intermediates already possessing the dihydrofuran bridge is a frequently used method to set the correct stereochemistry at this position. researchgate.net

Synthetic Pathways for the Ibuprofen (B1674241) Component

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is synthesized on a large industrial scale. Several synthetic routes have been developed over the years, with a focus on efficiency and green chemistry principles.

Established Industrial Synthetic Routes

Two major industrial processes have been historically significant for the synthesis of ibuprofen: the Boots process and the Boots-Hoechst-Celanese (BHC) process.

The Boots Process: Developed by the Boots Company, this was the original industrial synthesis of ibuprofen. scheikundeinbedrijf.nlewadirect.com It is a six-step process that starts with the Friedel-Crafts acylation of isobutylbenzene. scheikundeinbedrijf.nlsciencesnail.com While historically important, this process has poor atom economy, generating significant amounts of waste. scheikundeinbedrijf.nlewadirect.com

The BHC Process: This process, developed by Boots, Hoechst, and Celanese, is a more modern and "greener" alternative to the Boots process. scheikundeinbedrijf.nlchempedia.inforesearchgate.net It is a three-step synthesis that also begins with the Friedel-Crafts acylation of isobutylbenzene, but it utilizes different subsequent steps that result in much higher atom economy (around 80% compared to 40% for the Boots process). ewadirect.comsciencesnail.com A key step in the BHC process is the palladium-catalyzed carbonylation of an alcohol intermediate. sciencesnail.comchempedia.info

Table 2: Comparison of Industrial Ibuprofen Synthesis Routes

| Process | Number of Steps | Atom Economy | Key Features |

|---|---|---|---|

| Boots Process | 6 | ~40% | Generates significant waste byproducts. scheikundeinbedrijf.nlewadirect.com |

| BHC Process | 3 | ~80% | More environmentally friendly; utilizes a palladium catalyst. ewadirect.comsciencesnail.comchempedia.info |

Novel Synthetic Approaches and Analog Generation

Research continues to explore more efficient and sustainable methods for ibuprofen synthesis.

Novel Synthetic Approaches: Recent advancements include the development of continuous-flow synthesis methods. nih.gov These methods can offer better control over reaction conditions and potentially higher yields. nih.gov Other innovative approaches involve electrochemical carboxylation and visible-light-assisted reactions, which aim to be more environmentally friendly. ewadirect.comnih.gov Iron-catalyzed hydrocarboxylation has also been explored as a means to construct the 2-arylpropionic acid skeleton of ibuprofen. nih.gov

Analog Generation: The synthesis of ibuprofen analogs is an active area of research aimed at developing compounds with improved properties. nih.govrsc.orgijprs.comiasp-pain.org One example is "neoprofen," a rigidified analog of ibuprofen where the 4-isobutyl substituent is replaced with a 3,4-neopentylene ring. nih.gov This modification alters the three-dimensional topology of the molecule. nih.gov Other strategies for generating analogs involve modifying the carboxyl group of ibuprofen through reactions like esterification and hydrazide formation to create new chemical entities with potentially enhanced therapeutic profiles. rsc.orgiasp-pain.orgmdpi.com

Enantioselective Synthesis and Stereoisomeric Resolution

Ibuprofen, chemically (±)-2-(4-isobutylphenyl)propionic acid, is a chiral compound, existing as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity, specifically the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. nih.govnih.govnih.gov While most commercial ibuprofen is sold as the racemate, due to an in-vivo isomerase that converts the inactive (R)- form to the active (S)- form, the synthesis of enantiomerically pure (S)-ibuprofen is of significant interest to improve potency and potentially reduce metabolic load. nih.govnih.gov Methodologies for obtaining the pure (S)-enantiomer fall into two main categories: enantioselective synthesis and stereoisomeric resolution of the racemic mixture.

Enantioselective Synthesis involves creating the desired stereoisomer directly. Various approaches have been developed:

Catalytic Asymmetric Synthesis: This strategy employs chiral catalysts to direct the reaction towards the formation of one enantiomer. For example, palladium-catalyzed asymmetric allylic substitution has been used as a key step in the synthesis of (S)-ibuprofen with a reported enantiomeric excess (ee) of 87%. olemiss.edu Another approach involves the nickel-catalyzed enantioselective hydrocyanation of the corresponding arylalkene, which can yield a nitrile precursor to (S)-ibuprofen with an enantiomeric ratio of 96:4. mdpi.com

Biocatalysis: Enzymes, being inherently chiral, can be used to catalyze enantioselective reactions. Lipases, for instance, have been studied for the enantioselective esterification of racemic ibuprofen. The lipase (B570770) from Candida cylindracea shows a high preference for the S(+)-enantiomer, converting it to the corresponding ester while leaving the R(-)-ibuprofen unreacted. nih.gov This enzymatic kinetic resolution can achieve very high enantioselectivity. nih.govgoogle.com

Stereoisomeric Resolution is the process of separating the enantiomers from a pre-existing racemic mixture.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used industrial method. It involves reacting the racemic carboxylic acid (ibuprofen) with a chiral resolving agent, typically a chiral amine like (S)-α-phenylethylamine. mhmedical.com This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, one salt can be selectively crystallized from a suitable solvent. mhmedical.comnih.gov The crystallized diastereomeric salt is then separated by filtration, and the chiral resolving agent is removed by treatment with a strong acid to yield the enantiomerically pure ibuprofen. mhmedical.com

Enzymatic Kinetic Resolution: As mentioned above, enzymes can selectively react with one enantiomer in a racemic mixture. In the case of ibuprofen, a lipase can catalyze the esterification of the (S)-enantiomer, allowing the resulting ester to be separated from the unreacted (R)-enantiomer. nih.gov

| Method | Principle | Key Reagents/Catalysts | Outcome |

| Asymmetric Allylic Substitution | Enantioselective C-C bond formation | Palladium catalyst, chiral oxazoline (B21484) ligand | (S)-Ibuprofen (87% ee) olemiss.edu |

| Asymmetric Hydrocyanation | Enantioselective addition of HCN to an alkene | Nickel catalyst, chiral phosphine-phosphite ligand, TMSCN | Nitrile precursor to (S)-Ibuprofen (96:4 er) mdpi.com |

| Diastereomeric Salt Crystallization | Separation of diastereomers based on solubility differences | Racemic ibuprofen, (S)-α-phenylethylamine | Separation of (S)- and (R)-ibuprofen enantiomers mhmedical.com |

| Enzymatic Kinetic Resolution | Enantioselective esterification of one enantiomer | Racemic ibuprofen, Lipase (e.g., from Candida cylindracea), alcohol | S(+)-ibuprofen ester and unreacted R(-)-ibuprofen nih.gov |

Molecular Pharmacology and Biochemical Mechanisms of Action Preclinical Focus

Hydrocodone Component: Opioid Receptor System Interactions

Hydrocodone is a semisynthetic opioid that primarily exerts its effects through interactions with opioid receptors in the central nervous system. It is classified as a mu-opioid receptor (MOR) agonist. frontiersin.orgdrugbank.comnih.gov While MOR activation is considered the primary mechanism for its analgesic effects, hydrocodone can also interact with other opioid receptor subtypes, particularly at higher concentrations. frontiersin.orgdrugbank.comnih.gov Opioid receptors are G protein-coupled receptors (GPCRs) that modulate neuronal activity through various intracellular signaling pathways. drugbank.compharmacytimes.compainphysicianjournal.comnih.govashdin.comacs.org

Mu-Opioid Receptor (MOR) Agonism and Binding Kinetics (In Vitro Studies)

In in vitro experiments, hydrocodone functions as a low efficacy agonist at the mu-opioid receptor (MOR). frontiersin.orgnih.gov Studies using cell membrane preparations expressing recombinant human MOR have investigated the binding affinity of hydrocodone and its primary active metabolite, hydromorphone. The affinity of hydromorphone for the MOR has been reported to be significantly higher than that of hydrocodone, with Ki values of 0.36 nM for hydromorphone compared to 41.58 nM for hydrocodone. frontiersin.org This suggests that while hydrocodone binds to the MOR, its metabolite hydromorphone exhibits a much stronger interaction. frontiersin.orgpainphysicianjournal.commdpi.com Some research proposes that hydrocodone may act as a prodrug, with its analgesic effects largely mediated by its conversion to hydromorphone via the CYP2D6 enzyme. nih.govmdpi.com However, other studies suggest that hydrocodone itself has affinity and efficacy at the MOR. painphysicianjournal.com

Data on the binding affinity (Ki) of hydrocodone and hydromorphone at the human MOR in vitro:

| Compound | Receptor | Ki (nM) | Reference |

| Hydrocodone | hMOR | 41.58 | frontiersin.org |

| Hydromorphone | hMOR | 0.36 | frontiersin.org |

Interaction with Delta (DOR) and Kappa (KOR) Opioid Receptors (In Vitro Characterization)

While hydrocodone primarily targets the MOR, it can also interact with delta (DOR) and kappa (KOR) opioid receptors, particularly as its concentration increases. frontiersin.orgdrugbank.comnih.gov In vitro studies have characterized these interactions. Hydrocodone has been shown to bind to DOR, although its affinity at this receptor may be lower compared to MOR. drugbank.comguidetopharmacology.org Some studies have not calculated a specific affinity constant for hydrocodone at the DOR but have reported inhibition of radioligand binding. guidetopharmacology.org At the KOR, hydrocodone has displayed moderate potency and low efficacy in in vitro assays, suggesting potential antagonist activity at this receptor. plos.org Comprehensive molecular pharmacology screening has also indicated that hydrocodone can bind to the sigma-1 receptor (σ1R) and exhibit partial agonist activity at the cannabinoid receptor type 1 (CB1), interactions that were previously unreported. plos.orgnih.govnih.gov

Intracellular Signaling Cascades: Inhibition of Adenylate Cyclase and cAMP Modulation (Cellular Models)

Opioid receptors, including MOR and DOR, are coupled to inhibitory Gi/o proteins. drugbank.comnih.govpharmacytimes.comnih.govashdin.comacs.org Upon agonist binding, the activated Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase (AC), an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govpharmacytimes.compainphysicianjournal.comnih.govmdpi.commdpi.comumich.edu This inhibition leads to a decrease in intracellular cAMP levels. drugbank.comnih.govpharmacytimes.comnih.govmdpi.commdpi.comumich.edunih.gov This reduction in cAMP is a key step in the intracellular signaling cascade initiated by hydrocodone's interaction with MOR, contributing to its effects on neuronal activity and pain transmission. pharmacytimes.compainphysicianjournal.com Certain isoforms of adenylyl cyclase, such as AC1, 5, 6, and 8, are acutely inhibited by opioids and can become sensitized following chronic opioid treatment. umich.edugoogle.combiorxiv.org

G-Protein Coupled Receptor (GPCR) Activation and Downstream Effectors (e.g., GIRK Channel Activation)

Opioid receptors are classic examples of GPCRs. drugbank.compharmacytimes.compainphysicianjournal.comnih.govashdin.comacs.org Agonist binding to the opioid receptor induces conformational changes that lead to the activation of the associated heterotrimeric G protein, causing the dissociation of the Gα subunit from the Gβγ dimer. mdpi.commdpi.comumich.eduwikipedia.orgmdpi.commdpi.com Both the activated Gα subunit and the Gβγ dimer can then interact with various downstream effector proteins. mdpi.comwikipedia.orgmdpi.com A significant downstream effect of opioid receptor activation, particularly MOR, is the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. drugbank.comnih.govpharmacytimes.comnih.govashdin.commdpi.comfrontiersin.orgresearchgate.net The Gβγ subunits directly bind to and activate GIRK channels, leading to an increase in potassium conductance across the cell membrane. ashdin.comfrontiersin.org This influx of potassium ions causes hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release, which contributes to the analgesic effect. drugbank.compharmacytimes.compainphysicianjournal.comashdin.comfrontiersin.orgresearchgate.net Opioid receptor activation also leads to the inhibition of voltage-gated calcium channels, further reducing neurotransmitter release. drugbank.compharmacytimes.compainphysicianjournal.commdpi.commdpi.com

Ligand-Receptor Dynamics and Conformational Changes

The binding of an opioid agonist like hydrocodone to the MOR induces conformational changes in the receptor structure. pharmacytimes.commdpi.comnih.govwikipedia.orgmdpi.commdpi.com These changes are crucial for the receptor to couple with and activate intracellular G proteins. mdpi.comwikipedia.orgmdpi.commdpi.com The activated conformation of GPCRs is dynamic and can vary, allowing for differential recruitment of G proteins and other signaling molecules like β-arrestin. mdpi.commdpi.com Studies using computational docking and molecular dynamics simulations have provided insights into the specific interactions between hydrocodone and residues within the MOR binding site, such as hydrogen bonding with ASP 149, electrostatic interaction with TYR 150, and pi-pi stacking with TRP 295. nih.gov These interactions contribute to the stabilization of active receptor states. nih.govelifesciences.org The specific conformations adopted by GPCRs can influence their coupling to distinct effectors, potentially leading to biased signaling. mdpi.commdpi.comelifesciences.org

Molecular Alterations in Cellular Signaling Pathways (e.g., ERK and CREB proteins in Animal Brain Regions)

Preclinical studies in animal models have investigated the effects of hydrocodone on intracellular signaling pathways, particularly in brain regions associated with reward and pain processing, such as the nucleus accumbens (NAc), amygdala (AMY), and dorsomedial prefrontal cortex (dmPFC). frontiersin.orgresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com Hydrocodone administration has been shown to reduce the phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens. frontiersin.orgnih.gov This reduction in pERK and pCREB levels is consistent with the known involvement of these pathways in drug reward and reinforcement. frontiersin.orgnih.govnih.gov Chronic exposure to hydrocodone has also been observed to downregulate ERK expression in the NAc, AMY, and dmPFC. researchgate.netnih.govmdpi.comnih.gov ERK is involved in neuroplasticity and signal transduction, and its downregulation by hydrocodone may contribute to the neuroadaptations associated with opioid exposure. researchgate.netnih.govmdpi.comnih.gov CREB is a transcription factor that can be regulated by signaling pathways downstream of opioid receptors, and alterations in its activity can influence gene expression. painphysicianjournal.comashdin.commdpi.com

Data on the effect of hydrocodone (5 mg/kg) on pERK and pCREB levels in the rat nucleus accumbens:

| Treatment | pERK Levels (Relative to Saline) | pCREB Levels (Relative to Saline) | Reference |

| Saline | 100% | 100% | nih.gov |

| Hydrocodone | Reduced | Reduced | nih.gov |

| Morphine | Reduced | Reduced | nih.gov |

Ibuprofen (B1674241) Component: Cyclooxygenase (COX) Enzyme Inhibition

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes pharmgkb.orgnews-medical.net. COX enzymes are crucial for the synthesis of prostanoids, including prostaglandins (B1171923) and thromboxanes, from arachidonic acid pharmgkb.orgnews-medical.net.

Non-Selective Inhibition Kinetics of COX-1 and COX-2 Enzymes (In Vitro Assays)

Ibuprofen is characterized as a non-selective, reversible inhibitor of both COX-1 and COX-2 isoforms pharmgkb.orgnih.gov. In vitro studies have investigated the inhibitory potency and kinetics of ibuprofen on these enzymes. The (S)-enantiomer of ibuprofen, S-ibuprofen (dexibuprofen), is generally considered a more potent inhibitor of COX enzymes compared to the (R)-enantiomer (R-ibuprofen) pharmgkb.orgnih.govmedchemexpress.com.

In vitro human whole-blood assays have shown S-ibuprofen to have comparable inhibitory activities toward COX-1 and COX-2, with reported IC50 values of 2.1 µmol/l and 1.6 µmol/l, respectively. nih.gov. R-ibuprofen, in contrast, was significantly less potent as a COX-1 inhibitor and showed no inhibition of COX-2 at concentrations up to 250 µmol/l in one study. nih.gov.

While ibuprofen is often described as non-selective, some in vitro data suggest a preferential inhibition of COX-1. For example, one study using an in vitro whole blood assay reported IC50 COX-2/COX-1 ratios of 3.3 and 2.3 for ibuprofen, indicating more efficient inhibition of COX-1 than COX-2 in this specific assay. nih.gov. However, it is noted that IC50 values can be strongly dependent on assay conditions, and the complex mechanisms of inhibition can make direct comparisons using IC50 ratios challenging. nih.gov.

Ibuprofen is classified as a competitive and rapidly reversible inhibitor of COX, exhibiting a single-step kinetic mechanism in contrast to time-dependent inhibitors like flurbiprofen. nih.govacs.org.

Active Site Interactions and Enzyme-Ligand Modeling

Molecular docking and crystallographic studies have provided insights into how ibuprofen interacts with the active sites of COX-1 and COX-2. Ibuprofen binds in the cyclooxygenase active site, forming key interactions with specific amino acid residues. acs.orgresearchgate.net.

In the crystal structure of COX-1 bound to ibuprofen, the carboxylate moiety of ibuprofen forms an ion pair with Arginine (Arg) 120 and a hydrogen bond with Tyrosine (Tyr) 355 at the constriction site of the enzyme's active channel. acs.orgresearchgate.net. This binding conformation is similar to that observed for other carboxylic acid-containing NSAIDs. acs.org.

While a crystal structure of ibuprofen specifically bound to COX-2 was not available in some reports, modeling and simulation studies suggest a similar binding mode to COX-1, involving a salt bridge interaction with Arg-120 and a hydrogen bond with Tyr-355. nih.govpnas.org. The interaction with Arg-120 appears to be crucial for the inhibition of both COX-1 and COX-2 by ibuprofen. nih.gov. Molecular docking studies have also identified interactions with other residues within the COX active sites, including hydrophobic contacts with residues such as Leu352, Leu384, Tyr385, Trp387, Phe381, Phe518, Met522, Gly526, or Ser530. iucr.orgjbino.com.

Computational studies analyzing electrostatic interaction energies have also shown that ibuprofen exhibits very similar interaction energies with both COX-1 and COX-2, which correlates with its non-selective inhibition profile. iucr.orgnih.gov.

Biochemical Basis of Prostaglandin (B15479496) Synthesis Inhibition (In Vitro Systems)

The primary biochemical basis for ibuprofen's action is the inhibition of the cyclooxygenation of arachidonic acid, the first committed step in the synthesis of prostanoids. pharmgkb.orgnews-medical.net. By binding to the active site of COX-1 and COX-2, ibuprofen prevents arachidonic acid from accessing the catalytic site, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2). pharmgkb.orgnews-medical.netresearchgate.net. PGH2 is then further metabolized by tissue-specific synthases into various prostanoids, including PGE2, PGD2, PGF2α, PGI2, and TxA2, which are mediators of pain, inflammation, and fever. pharmgkb.org.

In vitro studies using systems like human whole blood or isolated enzymes demonstrate that ibuprofen effectively reduces the production of these prostanoids. For instance, ibuprofen has been shown to inhibit the synthesis of thromboxane (B8750289) B2 (TxB2), a stable metabolite of TxA2 and an indicator of COX-1 activity in platelets, and prostaglandin E2 (PGE2), an indicator of COX-2 activity. nih.govnih.gov. The inhibition of prostanoid synthesis by ibuprofen contributes to its anti-inflammatory and analgesic effects. pharmgkb.orgnews-medical.net.

Beyond direct inhibition of prostanoid synthesis, some in vitro studies suggest other biochemical effects of ibuprofen that may contribute to its anti-inflammatory action, potentially as a consequence of prostaglandin suppression. These include the inhibition of neutrophil aggregation and degranulation, as well as the modulation of proinflammatory cytokine production by immune cells in vitro. nih.gov. Ibuprofen has also been shown in vitro to inhibit the binding of a synthetic agonist to the human CB2 cannabinoid receptor and inhibit fatty acid amide hydrolase (FAAH), an enzyme that metabolizes the endocannabinoid anandamide, although the clinical relevance of these findings requires further investigation. pharmgkb.orgnih.govresearchgate.nettandfonline.com.

Mechanistic Interplay of Components at Molecular and Cellular Levels

Vicoprofen combines the actions of hydrocodone, an opioid analgesic, and ibuprofen, an NSAID. Hydrocodone is a centrally acting opioid agonist that primarily interacts with mu-opioid receptors (MORs) in the central nervous system, although it can interact with other opioid receptors at higher concentrations. fda.govfda.govfrontiersin.orgrxabbvie.comnih.govdrugbank.com. Ibuprofen is a peripherally acting analgesic that inhibits COX enzymes. fda.gov.

Hypotheses of Synergistic Biochemical Effects (Non-Clinical Context)

The combination of hydrocodone and ibuprofen in this compound is intended to provide enhanced analgesia compared to either agent alone, suggesting potential synergistic interactions. fda.govhres.caresearchgate.netnih.gov. While the precise mechanisms of this synergy at the molecular and cellular levels in a non-clinical context are not fully elucidated, several hypotheses exist.

One hypothesis is that the two components act on distinct pain pathways, leading to an additive or synergistic effect. Hydrocodone targets opioid receptors in the central nervous system, modulating pain signaling pathways involving G-protein coupled receptors, inhibition of cAMP production, and activation of inwardly rectifying potassium channels. frontiersin.orgnih.govpainphysicianjournal.com. Ibuprofen, on the other hand, primarily acts peripherally by inhibiting COX enzymes and reducing the production of prostaglandins, which sensitize nociceptors and contribute to inflammation-mediated pain. fda.govpharmgkb.orgnews-medical.net. The combined action on both central and peripheral mechanisms could result in a greater analgesic effect than either drug alone.

Another potential area of interaction, though less explored in the context of this specific combination at a deep molecular level in preclinical studies, could involve the modulation of inflammatory mediators or signaling pathways that influence both opioid receptor function and prostaglandin synthesis. However, specific detailed biochemical mechanisms of synergy between hydrocodone and ibuprofen beyond their primary targets are not extensively described in the provided search results. The observed synergy in preclinical pain models, where ibuprofen alone may show limited activity, supports the concept of a beneficial interaction when combined with hydrocodone. nih.gov.

Theoretical Models of Dual-Target Engagement and Modulation

This compound, a fixed-dose combination of hydrocodone and ibuprofen, exerts its analgesic effects through the engagement and modulation of two distinct pharmacological targets: opioid receptors and cyclooxygenase (COX) enzymes. Theoretical models of this dual-target engagement focus on the potential for synergistic or additive interactions between the two components at a preclinical level, leading to enhanced pain relief compared to either drug administered alone.

Hydrocodone, an opioid agonist, primarily targets mu-opioid receptors (MORs) in the central nervous system (CNS), including the brain and spinal cord. nih.gov Activation of MORs leads to the inhibition of pain signaling pathways, producing analgesia, as well as other effects such as euphoria, respiratory depression, and sedation. nih.govdrugbank.com While MORs are the primary target, hydrocodone may also activate delta- and kappa-opioid receptors at higher concentrations. nih.govfrontiersin.orgnih.gov Opioid receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase activity and activate G-protein mediated inwardly rectifying potassium channels, contributing to the analgesic effect. frontiersin.orgnih.gov

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects by reversibly inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. bsgdtphcm.vnmedscape.com This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. bsgdtphcm.vnmedscape.com

Theoretical models of the interaction between hydrocodone and ibuprofen propose that their distinct mechanisms of action can converge to produce a more robust analgesic effect than either agent alone. This multimodal approach targets both the perception of pain (opioid action) and the underlying inflammatory processes that contribute to pain (NSAID action). Preclinical studies investigating combinations of opioids and NSAIDs have provided evidence supporting synergistic interactions in various pain models. researchgate.netmdpi.comthieme-connect.com

One theoretical basis for synergy lies in the potential for interaction between COX-dependent pathways and opioid receptor function, particularly in peripheral sensory neurons under inflammatory conditions. Research suggests that inflammatory mediators, such as bradykinin, can increase levels of arachidonic acid, and a COX-dependent metabolite of arachidonic acid may induce a state in peripheral opioid receptors that makes them more responsive to opioid agonists. nih.gov This theoretical model suggests that by inhibiting COX enzymes, ibuprofen could potentially influence the sensitivity or function of peripheral opioid receptors, thereby modulating the analgesic effect of hydrocodone.

Furthermore, preclinical studies on combinations of NSAIDs with opioids or other analgesics have demonstrated synergistic antinociceptive effects in various pain models, including those involving thermal pain and inflammatory pain. researchgate.netmdpi.comthieme-connect.com For instance, studies combining NSAIDs like ibuprofen or diclofenac (B195802) with opioids such as morphine or methadone have shown supra-additive interactions in mouse models of thermal pain. researchgate.net Similarly, combinations of NSAIDs with other analgesic classes, including gabapentinoids, have also demonstrated synergistic efficacy in preclinical models of inflammatory and neuropathic pain. mdpi.com

While direct preclinical data specifically detailing theoretical models of dual-target engagement and modulation by this compound at a molecular level were not extensively found in the search results, the principles observed in studies of other opioid-NSAID combinations provide a theoretical framework. The synergy is thought to arise from targeting different points in the pain pathway – the central processing of pain signals by opioids and the peripheral generation of inflammatory mediators by COX enzymes.

Theoretical models also consider that by combining agents, lower doses of each component might be used to achieve equivalent or superior analgesia compared to monotherapy, potentially leading to a reduction in dose-dependent side effects. This concept, often referred to as multimodal analgesia, is supported by the observed opioid-sparing effects of NSAIDs in preclinical and clinical settings. tandfonline.com

While the precise molecular interactions and modulatory effects between hydrocodone and ibuprofen at their respective targets are complex and continue to be explored, theoretical models underscore the potential for a beneficial interaction resulting from their distinct yet complementary mechanisms of action in pain relief.

Preclinical Synergy Examples (Illustrative based on related combinations):

| Combination | Preclinical Model | Observed Interaction | Source |

| Morphine + Diclofenac | Thermal tail-flick assay (topical) | Supra-additive | researchgate.net |

| Methadone + S-Ibuprofen | Thermal tail-flick assay (topical) | Supra-additive | researchgate.net |

| Gabapentin + Ibuprofen | Inflammatory pain models | Synergistic | mdpi.com |

| Oxcarbazepine + Ibuprofen | Inflammatory/chronic osteoarticular pain | Synergistic | mdpi.com |

Preclinical Metabolic Transformations and Enzymatic Biotransformation

Hydrocodone Metabolic Pathways (In Vitro and Animal Models)

Hydrocodone undergoes extensive metabolism primarily in the liver. The main routes of biotransformation include O-demethylation, N-demethylation, and 6-keto reduction, leading to the formation of various metabolites, some of which are pharmacologically active. nih.gov

In vitro studies utilizing human liver microsomes have identified two major cytochrome P450 isoenzymes responsible for the initial oxidative metabolism of hydrocodone. nih.gov O-demethylation, a critical pathway leading to the formation of the potent opioid metabolite hydromorphone, is predominantly catalyzed by CYP2D6. nih.govnih.govdoi.org This pathway is considered a high-affinity reaction. nih.gov The clinical relevance of this pathway is underscored by the fact that individuals with genetic variations leading to poor CYP2D6 metabolism show a reduced capacity to convert hydrocodone to hydromorphone. nih.govclinpgx.org

N-demethylation of hydrocodone results in the formation of norhydrocodone (B1253062), which is considered the major metabolite of hydrocodone. wikipedia.orgiiab.me This metabolic reaction is primarily mediated by the CYP3A4 isoenzyme. nih.govclinpgx.orgwikipedia.org Unlike O-demethylation, norhydrocodone formation is characterized as a low-affinity pathway. nih.gov While norhydrocodone is a significant metabolite, it is generally considered to have minimal analgesic activity, likely due to poor penetration of the blood-brain barrier. wikipedia.orgiiab.me

Norhydrocodone, on the other hand, is formed via CYP3A4-mediated N-demethylation. nih.govwikipedia.org Although it is the major metabolite, its contribution to the central opioid effects of hydrocodone is considered negligible. wikipedia.orgiiab.me In addition to these primary oxidative metabolites, hydrocodone can also undergo 6-keto reduction to form 6-α-hydrocodol and 6-β-hydrocodol. doi.org

| Primary Metabolite | Formation Pathway | Primary Enzyme | Pharmacological Activity |

| Hydromorphone | O-demethylation | CYP2D6 | Active opioid agonist |

| Norhydrocodone | N-demethylation | CYP3A4 | Minimally active |

Following the initial phase I oxidative metabolism, hydrocodone and its primary metabolites can undergo phase II conjugation reactions, primarily glucuronidation. This process involves the attachment of a glucuronic acid moiety, which generally increases the water solubility of the compound and facilitates its excretion. In vitro studies have demonstrated the formation of glucuronide conjugates of hydrocodone and its metabolites. clinpgx.org The majority of hydromorphone excreted is in the form of Hydromorphone-3-glucuronide. clinpgx.org UGT2B7 is one of the UDP-glucuronosyltransferase isoforms implicated in the glucuronidation of related opioids and is likely involved in hydrocodone metabolism. clinpgx.orgmonash.edu

Significant species-specific differences in the metabolic profile of hydrocodone have been observed in animal models, particularly between rats and dogs. nih.govresearchgate.net

In rats, the primary metabolic pathway appears to be O-demethylation to form hydromorphone, followed by ketone reduction and subsequent glucuronide conjugation. researchgate.netresearchgate.net This suggests that in rats, the clearance of hydrocodone is heavily reliant on the formation of hydromorphone and its conjugates. researchgate.net

Conversely, in dogs, the predominant metabolic pathways are N-demethylation and N-oxidation, leading to higher concentrations of norhydrocodone and N-oxide metabolites. researchgate.netresearchgate.net The O-demethylation pathway to hydromorphone and subsequent glucuronidation is a minor route of elimination in dogs. researchgate.netresearchgate.net These differences highlight the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.

| Species | Predominant Metabolic Pathway | Key Metabolites |

| Rat | O-demethylation and subsequent conjugation | Hydromorphone, reduced hydromorphone, and their glucuronides |

| Dog | N-demethylation and N-oxidation | Norhydrocodone and N-oxide metabolites |

Ibuprofen (B1674241) Metabolic Pathways (In Vitro and Animal Models)

Ibuprofen is extensively metabolized, with very little of the drug being excreted unchanged. nih.gov The primary route of metabolism is oxidation of the isobutyl side chain, which occurs primarily in the liver. drugbank.com

In vitro studies using human liver microsomes have established that the oxidative metabolism of ibuprofen is mainly carried out by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser extent, CYP2C8. researchgate.netproquest.comnih.gov These enzymes catalyze the hydroxylation of the isobutyl side chain to form hydroxyibuprofen metabolites. drugbank.comproquest.com

CYP2C9 is the primary enzyme responsible for the clearance of ibuprofen, catalyzing the formation of 3-hydroxy-ibuprofen, which is then further oxidized to carboxy-ibuprofen. nih.gov CYP2C8 also contributes to ibuprofen metabolism, showing some stereoselectivity in its action. nih.govclinpgx.org The resulting hydroxylated and carboxylated metabolites are considered pharmacologically inactive. drugbank.comclinpgx.org While other CYP isoforms like CYP3A4 and CYP2C19 may play a minor role at high concentrations, CYP2C9 and CYP2C8 are the key enzymes in the metabolic clearance of ibuprofen. nih.govclinpgx.org

| Metabolic Pathway | Primary Enzymes | Key Metabolites |

| Hydroxylation | CYP2C9, CYP2C8 | 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen |

| Carboxylation | Cytosolic dehydrogenases (following hydroxylation) | Carboxy-ibuprofen |

Stereoselective Metabolism and Chiral Inversion of Enantiomers (R- to S-isomer)

Ibuprofen is administered as a racemic mixture of two enantiomers, (R)-ibuprofen and (S)-ibuprofen. The (S)-enantiomer is primarily responsible for the therapeutic activity of the drug. A significant aspect of ibuprofen's preclinical metabolism is the unidirectional chiral inversion of the pharmacologically less active (R)-isomer to the more potent (S)-isomer.

This metabolic process is stereoselective and has been observed in various preclinical models. The mechanism of this inversion involves the formation of a coenzyme A (CoA) thioester of (R)-ibuprofen. This reaction is catalyzed by an acyl-CoA synthetase. The resulting (R)-ibuprofen-CoA is then converted to its (S)-enantiomer by the enzyme α-methylacyl-CoA racemase. Subsequently, the (S)-ibuprofen-CoA is hydrolyzed to release the active (S)-ibuprofen. Studies in rats have demonstrated that this chiral inversion is extensive. It is important to note that this inversion is unidirectional; the (S)-isomer is not converted back to the (R)-isomer.

Table 1: Key Enzymes in the Chiral Inversion of (R)-Ibuprofen

| Enzyme | Role in Chiral Inversion |

|---|---|

| Acyl-CoA Synthetase | Converts (R)-ibuprofen to (R)-ibuprofen-CoA |

| α-methylacyl-CoA racemase | Converts (R)-ibuprofen-CoA to (S)-ibuprofen-CoA |

| Hydrolase | Hydrolyzes (S)-ibuprofen-CoA to (S)-ibuprofen |

Acyl Glucuronidation and Other Phase II Conjugation Reactions (In Vitro Systems)

In preclinical in vitro systems, ibuprofen undergoes Phase II conjugation reactions, with acyl glucuronidation being a significant pathway. This process involves the covalent linkage of glucuronic acid to the carboxylic acid group of ibuprofen, forming an ibuprofen-acyl-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

In vitro studies using rat hepatocytes have shown that both (R)- and (S)-ibuprofen can form acyl glucuronides. These glucuronide conjugates are generally more water-soluble, facilitating their excretion. However, acyl glucuronides can be chemically reactive and may undergo intramolecular rearrangement to form other isomers. There is also evidence of enantioselective formation of other conjugates, such as ibuprofen-S-acyl-glutathione thioester, in incubations with rat hepatocytes.

Hepatic Enzyme Modulation by Ibuprofen (e.g., CYP450 activity in mice liver)

Preclinical studies in mice have revealed that ibuprofen can modulate the activity of hepatic enzymes, particularly the cytochrome P450 (CYP450) system. The effects of ibuprofen on CYP450 activity can be complex and may differ based on sex.

In one study, ibuprofen was found to have different, and in some cases opposite, effects on the livers of male and female mice. For instance, ibuprofen elevated the activity of cytochrome P450 in females but decreased it in males. sahmri.org.aunih.govuspharmacist.com In male mice treated with ibuprofen, at least 34 different metabolic pathways were altered, including those involved in the metabolism of amino acids, hormones, and vitamins. sahmri.org.aunih.govuspharmacist.com Long-term administration of ibuprofen in rats has also been shown to induce the metabolic activity of the CYP450 enzyme system. drugs.com

Table 2: Effects of Ibuprofen on Hepatic CYP450 Activity in Mice

| Sex | Effect on CYP450 Activity |

|---|---|

| Male | Decreased |

| Female | Elevated |

Metabolic Interactions and Enzyme Modulation Between Components (Preclinical)

The metabolic pathways of hydrocodone and ibuprofen involve several key enzymes, creating a potential for metabolic interactions when these drugs are co-administered. Hydrocodone is primarily metabolized in the liver by CYP2D6 to its active metabolite, hydromorphone, and by CYP3A4 to its inactive metabolite, norhydrocodone. sahmri.org.aunih.govnih.gov Ibuprofen is mainly metabolized by CYP2C9. nih.govuspharmacist.comhelix.com

Investigation of Enzyme Induction or Inhibition (In Vitro Co-Incubation Studies)

Impact on Metabolite Formation Profiles in Preclinical Models

Similarly, there is a lack of published preclinical studies that have specifically examined the impact of co-administering hydrocodone and ibuprofen on their respective metabolite formation profiles. While it is known that both drugs undergo extensive metabolism, how their simultaneous presence in preclinical models affects the quantitative and qualitative nature of the metabolites produced has not been detailed in the available scientific literature. For example, it is plausible that competition for metabolizing enzymes could alter the ratio of hydromorphone to norhydrocodone from hydrocodone metabolism, or affect the rate of ibuprofen's chiral inversion and subsequent metabolism. However, without direct preclinical evidence, any such statements would be speculative.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of pharmaceutical analysis, enabling the physical separation of complex mixtures. For Vicoprofen, various chromatographic techniques are employed to isolate and quantify hydrocodone and ibuprofen (B1674241), ensuring the integrity and purity of the compound in research settings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantitative analysis of this compound's components. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective for the simultaneous determination of hydrocodone and ibuprofen. researchgate.netmdpi.com These methods typically utilize a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. researchgate.netmdpi.comsemanticscholar.org

In a representative RP-HPLC method, hydrocodone and ibuprofen can be effectively separated and quantified. researchgate.net The separation is achieved using a specific column and mobile phase composition, with detection typically carried out using an ultraviolet (UV) detector at a wavelength where both compounds exhibit significant absorbance. researchgate.netmdpi.com The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. For instance, in one validated method, hydrocodone and ibuprofen eluted at 4.019 minutes and 4.999 minutes, respectively. researchgate.net The precision and accuracy of such methods are validated to ensure reliable quantification. researchgate.net

Table 1: Example of RP-HPLC Parameters for Hydrocodone and Ibuprofen Analysis researchgate.net

| Parameter | Condition |

|---|---|

| Column | Zodiac C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | 0.1M Sodium Dihydrogen Phosphate (pH 5.0) and Methanol (60:40, v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 234 nm |

| Retention Time (Hydrocodone) | 4.019 min |

| Retention Time (Ibuprofen) | 4.999 min |

| Linearity Range (Hydrocodone) | 3.75-11.25 µg/ml |

| Linearity Range (Ibuprofen) | 100-300 μg/ml |

| Correlation Coefficient (R²) (Hydrocodone) | 0.9996 |

| Correlation Coefficient (R²) (Ibuprofen) | 0.9999 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly useful for identifying and quantifying volatile impurities or for the analysis of its components after derivatization to increase their volatility. nih.govmdpi.comnih.gov The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com

For the analysis of hydrocodone and ibuprofen in biological samples, a derivatization step is often required to make them suitable for GC-MS analysis. nih.govnih.gov For instance, trimethylsilyl (B98337) derivatization can be employed for ibuprofen. nih.gov The GC-MS method can then be used for quantification by comparing the response of the unknown sample to that of calibrators, often using selected ion monitoring (SIM) for enhanced sensitivity. nih.govnih.gov

GC-MS is also the method of choice for the analysis of residual solvents, which are organic volatile impurities that may be present from the manufacturing process. researchgate.net Headspace GC-MS is a common technique for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Biological Samples (Research Context)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. cmro.inresearchgate.net This makes it an invaluable tool for trace analysis and the identification of metabolites of hydrocodone and ibuprofen in complex biological matrices like plasma and urine in a research setting. ijpras.comnih.govthermofisher.com

The LC separates the parent drugs from their metabolites, and the mass spectrometer can be operated in various modes to obtain structural information. nih.gov In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the compound of interest is selected, fragmented, and the resulting product ions are analyzed. ojp.gov This provides a high degree of specificity and allows for the confident identification of metabolites, even at very low concentrations. ijpras.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass data, which further aids in the elucidation of elemental compositions of unknown metabolites. ijpras.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application in this compound Research | Advantages | Common Analytes |

|---|---|---|---|

| HPLC-UV | Purity assessment and quantitative analysis of APIs. | Robust, precise, and widely available. researchgate.netscience.gov | Hydrocodone, Ibuprofen |

| GC-MS | Analysis of volatile impurities and derivatized APIs/metabolites. | High separation efficiency for volatile compounds, definitive identification. mdpi.commdpi.com | Residual solvents, derivatized hydrocodone, derivatized ibuprofen |

| LC-MS/MS | Trace level quantification and metabolite identification in biological matrices. | High sensitivity, high selectivity, structural information from fragmentation. cmro.innih.govwaters.com | Hydrocodone, Ibuprofen, and their respective metabolites |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are essential for determining the molecular structure of the components of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds. msu.edu It is based on the magnetic properties of atomic nuclei. Through a series of one- and two-dimensional experiments, a complete structural assignment of hydrocodone and ibuprofen can be achieved. oxinst.comgoogle.com

For ibuprofen, ¹H NMR and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms present in the molecule. oxinst.comazom.com Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. oxinst.comyoutube.com For example, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra show correlations between protons and carbons, allowing for the complete assembly of the molecular structure. oxinst.com

Table 3: Selected ¹H NMR Chemical Shifts for Ibuprofen in CDCl₃ oxinst.com

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| 3-CH | 3.69 |

| 9-CH₂ | 2.4 |

| 10-CH | 1.8 |

| 4-CH₃ | 1.5 |

| 11-CH₃ | 0.9 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the identification of functional groups and confirmation of compound identity. itwreagents.comuobabylon.edu.iq

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scispace.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. itwreagents.com For the components of this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl (C=O) group in ibuprofen's carboxylic acid and in the ketone of hydrocodone, as well as hydroxyl (-OH) and amine groups. uobabylon.edu.iq

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. uobabylon.edu.iq It is particularly useful for compounds containing chromophores, such as the aromatic rings present in both hydrocodone and ibuprofen. thermofisher.comanalysis.rs The UV spectrum of ibuprofen, for example, shows characteristic absorption maxima that can be used for identification and purity testing as outlined in pharmacopeial monographs. analysis.rs For instance, the UV spectrum of an ibuprofen test sample may show absorption maxima at 264 nm and 272 nm, with a shoulder at 258 nm. analysis.rs

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrocodone |

| Ibuprofen |

| Methanol |

| Sodium Dihydrogen Phosphate |

Protein Binding Studies (In Vitro and Preclinical Models)

The extent to which the components of this compound bind to plasma proteins is a critical determinant of their pharmacokinetic properties, as only the unbound (free) fraction of a drug is available to exert its pharmacological effect. The two primary proteins responsible for drug binding in plasma are albumin and alpha-1 acid glycoprotein (B1211001) (AAG).

Ibuprofen exhibits high and extensive binding to plasma proteins, with approximately 99% of the drug being bound. nih.govresearchgate.net This binding is primarily to human serum albumin (HSA). nih.gov Due to this high affinity, the unbound fraction of ibuprofen is very low, which influences its distribution and clearance. The binding is also concentration-dependent; as the total plasma concentration of ibuprofen increases, the binding sites on albumin can become saturated, leading to a disproportionate increase in the free fraction.

In contrast, hydrocodone is not extensively bound to plasma proteins. researchgate.net While a definitive percentage has not been established, structural similarities to other 5-ring morphinan (B1239233) opioids suggest a binding range of 19% to 45%. researchgate.net Basic drugs tend to bind to alpha-1 acid glycoprotein, an acute-phase reactant protein whose concentration can fluctuate in response to inflammation or trauma. researchgate.net However, albumin remains a significant binding protein for many opioids. The lower protein binding of hydrocodone results in a larger fraction of the drug being free in the plasma and available to cross the blood-brain barrier to interact with opioid receptors.

| Compound | Primary Binding Protein | Extent of Plasma Protein Binding (%) |

|---|---|---|

| Hydrocodone | Not definitively determined | ~19% - 45% (estimated) researchgate.net |

| Ibuprofen | Albumin | ~99% nih.govresearchgate.net |

Equilibrium dialysis is a widely used and robust in vitro method for determining the unbound fraction (fu) of a drug in plasma. This technique provides a direct measure of the concentration of free drug at equilibrium, which is essential for pharmacokinetic and pharmacodynamic modeling in research settings.

The methodology involves a dialysis cell composed of two chambers separated by a semi-permeable membrane. This membrane has a specific molecular weight cut-off that allows small molecules like drugs to pass through but retains large macromolecules such as plasma proteins (e.g., albumin). One chamber is filled with the plasma sample containing the drug (hydrocodone or ibuprofen), while the other chamber is filled with a protein-free buffer solution.

The entire apparatus is incubated at a physiological temperature (37°C) and gently agitated for a sufficient period to allow the system to reach equilibrium. During this time, the unbound drug molecules diffuse across the membrane from the plasma chamber into the buffer chamber until the concentration of the free drug is equal on both sides.

Once equilibrium is achieved, a sample is taken from the buffer chamber, and the drug concentration is measured using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). Because the concentration in the buffer is equal to the unbound drug concentration in the plasma, this measurement directly provides the value of the free drug. The unbound fraction (fu) is then calculated as the ratio of the unbound drug concentration to the total drug concentration in the plasma.

X-ray Crystallography and Structural Biology Applications

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a crystalline solid. This method has been applied to the components of this compound to understand their molecular conformation and packing in the solid state, which is crucial for pharmaceutical development.

The crystal structure of racemic ibuprofen has been extensively studied. It crystallizes in the monoclinic system with the space group P2₁/c. chemspider.com Structural analysis reveals that ibuprofen molecules form cyclic hydrogen-bonded dimers between their carboxylic acid groups. nih.gov This dimerization is a key feature of the crystal packing. The (S)-(+)-ibuprofen enantiomer, which is the more pharmacologically active form, also crystallizes to form a similar cyclic dimer. nih.gov

While the crystal structure of the hydrocodone molecule itself is a subject of research, it is often supplied in a salt form, such as hydrocodone bitartrate (B1229483), to improve its stability and solubility. mallinckrodt.com The crystal structures of these salt forms provide insight into the ionic interactions and hydrogen-bonding networks that stabilize the crystal lattice.

A more advanced area of research involves the creation of API-API co-crystals, where two different active pharmaceutical ingredients are incorporated into a single crystal lattice. nih.gov A hydrocodone-ibuprofen co-crystal would be a novel single-entity form. The determination of its crystal structure would be essential to characterize the specific intermolecular interactions (e.g., hydrogen bonds) between the hydrocodone and ibuprofen molecules and to evaluate its physicochemical properties compared to a simple physical mixture. ijpsr.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.68 |

| b (Å) | 7.89 |

| c (Å) | 10.73 |

| β (°) | 99.36 |

Ligand-protein co-crystallization is a cornerstone of structural biology and rational drug design. This technique involves crystallizing a target protein in the presence of its ligand (the drug) to obtain a high-resolution structure of the complex. This provides a detailed, atomic-level view of the binding site and the specific molecular interactions that govern drug binding and efficacy.

A significant achievement in this area is the determination of the co-crystal structure of ibuprofen bound to its pharmacological target, cyclooxygenase-2 (COX-2). nist.gov This structural study revealed that only the S-isomer of ibuprofen was bound within the active site of the enzyme, confirming that this enantiomer possesses a higher affinity for COX-2. nist.gov The structure elucidated the precise orientation of (S)-ibuprofen within the COX-2 hydrophobic channel and identified the key amino acid residues that interact with the drug, providing a structural basis for its inhibitory mechanism.

For hydrocodone, the primary pharmacological target is the µ-opioid receptor (µOR), a G-protein-coupled receptor (GPCR). Obtaining co-crystal structures of ligands with GPCRs is historically challenging due to the flexibility and membrane-bound nature of these proteins. However, significant progress has been made, and the crystal structure of the µOR has been solved in complex with a morphinan antagonist. nih.gov While this was not with hydrocodone itself, the structure revealed the large, solvent-exposed binding pocket where morphinan-class opioids, including hydrocodone, bind. nih.gov Such structures are invaluable for preclinical investigations, enabling computational modeling and structure-based design of novel opioids with potentially improved therapeutic profiles.

Chemical Biology and Structure Activity Relationship Sar Investigations

Hydrocodone Analogs: SAR of Opioid Receptor Activation

Hydrocodone is a semisynthetic opioid agonist primarily targeting the mu-opioid receptor (MOR) in the central nervous system, although it can interact with other opioid receptors at higher doses. fda.govusdoj.gov Its analgesic effects are mediated through agonistic binding to opioid receptors, inhibiting ascending pain pathways and altering pain perception. usdoj.govmims.com

Effects of Chemical Modifications on Receptor Binding Affinity and Selectivity

The binding of opioids to their receptors, particularly the MOR, is crucial for their pharmacological effects. Studies have investigated the binding affinities of various opioids, including hydrocodone, to different opioid receptors (mu, delta, and kappa). nih.govplos.org The rank order of MOR binding affinities for several clinically relevant opioids has been established, with hydrocodone generally showing lower affinity compared to potent agonists like buprenorphine, hydromorphone, and oxymorphone. nih.govplos.org

Chemical modifications to the opioid structure can significantly impact receptor binding affinity and selectivity. For instance, alterations in the morphinan (B1239233) core structure, such as the presence or absence of a 6-hydroxyl group, can influence properties like nausea. painphysicianjournal.com Modifications at the N-methyl group or the addition of a 14-OH group in morphinan analogs can affect affinity and selectivity for different opioid receptor types. nih.gov While specific detailed SAR studies on hydrocodone modifications and their precise effects on binding affinity and selectivity across all opioid receptor types were not extensively detailed in the search results, the general principle holds true for opioid analogs.

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a technique used in drug discovery to identify the essential steric and electronic features of a molecule required for it to interact with a specific biological target, such as an opioid receptor. nih.govdergipark.org.tr Ligand-based pharmacophore modeling is particularly useful when the 3D structure of the target receptor is not available. nih.govdergipark.org.tr This approach involves analyzing the common features of known active ligands to create a 3D model representing the crucial interaction points. nih.gov

For the mu-opioid receptor, ligand-based pharmacophore models have been generated using sets of active ligands, including morphinan derivatives. nih.gov These models have indicated that important features for MOR binding activity include the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature. nih.gov These models can serve as valuable tools for virtual screening and the rational design of novel compounds targeting the MOR. nih.gov Hydrocodone, as a morphinan derivative, possesses structural features that align with these pharmacophore requirements, contributing to its MOR binding. fda.govcdutcm.edu.cn

Ibuprofen (B1674241) Analogs: SAR of Cyclooxygenase Inhibition

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes. wikipedia.orgfishersci.fi COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of inflammation, pain, and fever. wikipedia.orgresearchgate.net Ibuprofen is considered a non-selective COX inhibitor, affecting both COX-1 and COX-2 isoforms. fda.gov

Impact of Structural Variations on COX Isozyme Selectivity and Potency

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesired gastrointestinal side effects are often linked to the inhibition of COX-1. researchgate.netbrieflands.com Therefore, developing selective COX-2 inhibitors has been a focus in NSAID research.

Structural variations in ibuprofen analogs can significantly impact their potency and selectivity towards COX isozymes. Studies on ibuprofen derivatives have shown that extending the length of the carboxylic acid moiety and incorporating bulky, rigid, or hydrogen-bonding groups can influence COX-2 selectivity. eurekaselect.com For example, certain ibuprofen-triazole conjugates containing halogenated phenyl groups have shown enhanced anti-inflammatory activity and central analgesic properties compared to analogs with methyl- or methoxyphenyl groups. mdpi.com The position of substituents on phenyl rings in pyrazole (B372694) analogs has also been shown to affect antinociceptive efficacy and interactions with pain-modulating targets. frontiersin.org

While ibuprofen itself is non-selective, modifications can lead to derivatives with improved COX-2 selectivity. The binding mode of ibuprofen in the COX-2 active site suggests that its carboxylic group interacts with specific residues (Arg-120 and Tyr-355) at the channel entrance, which contributes to its non-selectivity. eurekaselect.com Designing analogs that extend deeper into the COX-2 pocket can enhance selectivity. eurekaselect.com

Stereoisomeric Effects on Biochemical Activity (e.g., R- and S-isomers)

Ibuprofen is administered as a racemic mixture containing equal quantities of two enantiomers, R(-)-ibuprofen and S(+)-ibuprofen. nih.govresearchgate.netunesp.br These enantiomers exhibit different pharmacological properties. nih.govresearchgate.net The S(+)-enantiomer is primarily responsible for the COX inhibitory activity at clinically relevant concentrations. nih.govresearchgate.net In vitro studies have demonstrated that the S isomer is significantly more potent in inhibiting prostaglandin (B15479496) synthesis compared to the R enantiomer. researchgate.netviamedica.pl Specifically, the S-enantiomer inhibits both COX-1 and COX-2, while the R-enantiomer is less potent against COX-1 and shows minimal to no inhibition of COX-2. researchgate.netviamedica.pl

Table 1: Relative COX Inhibitory Activity of Ibuprofen Enantiomers

| Enantiomer | COX-1 Inhibition | COX-2 Inhibition | Relative Potency (vs. R-isomer for prostaglandin inhibition) |

| S(+)-Ibuprofen | Inhibits | Inhibits | ~160 times higher researchgate.netviamedica.pl |

| R(-)-Ibuprofen | Less potent | Minimal/No inhibition researchgate.netviamedica.pl | 1 researchgate.netviamedica.pl |

Rational Design Principles for Opioid-NSAID Hybrid Compounds

The rational design of hybrid compounds, combining pharmacophores from different drug classes, is a strategy used to develop molecules with potentially improved efficacy and safety profiles. researchgate.netnih.govacs.org In the context of pain management, combining an opioid component with an NSAID component, as seen in Vicoprofen, aims to leverage the distinct mechanisms of action of both classes to achieve enhanced analgesia. Opioids target opioid receptors in the central nervous system, while NSAIDs inhibit prostaglandin synthesis peripherally and centrally. fda.govusdoj.govmims.com

The principle behind such hybrid drugs is to create a single molecule that can interact with multiple targets involved in pain pathways. researchgate.netnih.gov This approach can potentially lead to synergistic effects, allowing for lower doses of each component and potentially reducing dose-dependent side effects. researchgate.netnih.gov Rational design involves identifying the key pharmacophores responsible for the desired activity of each component and chemically linking them in a way that preserves or enhances their interaction with their respective targets. researchgate.netnih.govacs.org

For opioid-NSAID hybrids, this involves considering the structural requirements for opioid receptor binding (e.g., features for MOR activation) and the structural requirements for COX inhibition (e.g., features for interacting with the COX active site). The design process may involve molecular modeling, pharmacophore mapping, and the synthesis of various hybrid structures to evaluate their activity and selectivity at both opioid receptors and COX enzymes. nih.govdergipark.org.tr The goal is to create a molecule that effectively targets both pathways, providing comprehensive pain relief while minimizing the limitations associated with each drug class used individually. researchgate.netnih.gov

Molecular Modeling and Computational Chemistry for Predictive Design

Molecular modeling and computational chemistry play a significant role in modern drug discovery and SAR studies, including those related to analgesics and anti-inflammatory agents like the components of this compound. These techniques allow researchers to predict how molecules might interact with biological targets, analyze their physicochemical properties, and design novel compounds with desired activities.

Computational approaches, such as docking studies, can be used to investigate the binding modes of hydrocodone to opioid receptors (primarily mu-opioid receptors) and ibuprofen to cyclooxygenase (COX) enzymes (COX-1 and COX-2). science.gov This involves simulating the interaction between the ligand (drug molecule) and the receptor or enzyme active site to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). escholarship.org

Quantitative Structure-Activity Relationship (QSAR) is another computational technique used to build mathematical models that correlate a molecule's structural and physicochemical properties with its biological activity. ethernet.edu.et By analyzing a series of compounds with known activity, QSAR models can predict the activity of new, untested compounds. This can guide the design of derivatives of hydrocodone or ibuprofen with potentially improved potency, selectivity, or pharmacokinetic properties. ethernet.edu.et

While specific published studies detailing the computational design of novel compounds based directly on the combined this compound structure are limited, computational methods are extensively applied to the individual components. For instance, computational studies have been used in SAR investigations of opioid analogs to understand how structural modifications influence binding to different opioid receptor subtypes and predict their analgesic potency. mdpi.comacs.org Similarly, molecular modeling and QSAR have been applied to NSAIDs to explore the structural features critical for COX-1 and COX-2 inhibition and to design selective COX-2 inhibitors with potentially reduced gastrointestinal side effects. science.gov

In silico SAR studies utilizing tools like DEREK have also been employed in the pharmaceutical industry to assess the potential toxicity of impurities and degradation products of drug substances, including components found in combination products. fda.gov These studies use predictive algorithms based on structural alerts to identify potential safety concerns early in the development process. fda.gov

Computational studies can also explore the potential for drug-drug interactions at the pharmacokinetic level, for example, by predicting how one drug might affect the metabolism of another by interacting with cytochrome P450 enzymes. science.gov While not directly SAR for target binding, this is a crucial aspect of understanding combination therapies like this compound and can be informed by computational modeling.

Design of Novel Multi-Target Ligands Based on this compound's Scaffold

The concept of designing multi-target ligands that simultaneously interact with multiple biological targets is an active area of research, particularly for complex conditions like pain, which involve multiple pathways. Given that this compound combines an opioid (targeting opioid receptors for analgesia) and an NSAID (targeting COX enzymes for anti-inflammatory and analgesic effects), its therapeutic effect arises from modulating distinct targets. researchgate.net

Designing novel single chemical entities that act as multi-target ligands based on the "this compound scaffold" is challenging because this compound is a physical combination of two distinct chemical scaffolds: the morphinan core of hydrocodone and the propionic acid derivative of ibuprofen. Research in this area is more likely to focus on designing novel molecules that incorporate features from both opioid and NSAID pharmacophores or explore hybrid molecules that can interact with both opioid receptors and COX enzymes. researchgate.net

Computational chemistry plays a vital role in the design of such multi-target ligands. Molecular docking can be used to screen libraries of compounds for potential binding to both opioid receptors and COX enzymes. escholarship.orgresearchgate.net Virtual screening techniques can identify molecules predicted to have affinity for both target classes. escholarship.org

Furthermore, fragment-based drug design approaches, often guided by computational methods, could potentially be used to identify small molecular fragments that bind to key sites on opioid receptors and COX enzymes. These fragments could then be linked or grown to create novel bifunctional ligands.

While the term "this compound's scaffold" in the context of designing novel multi-target ligands might be interpreted as seeking a single molecule that mimics the combined action, research typically focuses on the individual scaffolds of its components or on novel structures designed to interact with the relevant targets (opioid receptors and COX enzymes). researchgate.net The goal is often to develop single compounds that offer the benefits of combination therapy with potentially improved pharmacokinetic profiles, reduced side effects, or enhanced efficacy. researchgate.net

The development of such multi-target ligands requires a deep understanding of the SAR of both opioid and NSAID classes, which is significantly aided by computational studies. ethernet.edu.etunict.it Predictive models can help prioritize the synthesis and testing of compounds most likely to exhibit the desired dual activity. ethernet.edu.et

Theoretical Considerations and Future Research Trajectories in Chemical Discovery

Challenges and Opportunities in Developing Multi-Component Pharmaceutical Systems

The development of fixed-dose combination (FDC) products like Vicoprofen, which contains hydrocodone and ibuprofen (B1674241), presents a unique set of challenges and opportunities. The primary opportunity lies in the potential for synergistic or additive analgesic effects, allowing for effective pain management with lower doses of each component, which could, in turn, reduce the incidence and severity of side effects. nih.govnih.gov Preclinical studies have demonstrated a synergistic analgesic interaction between hydrocodone and ibuprofen. nih.govsemanticscholar.org In a mouse model of pain, while ibuprofen alone was inactive, its combination with hydrocodone significantly enhanced the analgesic response, shifting the effective dose of hydrocodone almost seven-fold. nih.govsemanticscholar.org This synergy may be attributed to the distinct but complementary mechanisms of action of the two compounds: hydrocodone acts centrally on mu-opioid receptors, while ibuprofen peripherally inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. nih.govanrclinic.com

However, the development of such multi-component systems is not without its challenges. Formulation scientists must ensure the chemical and physical compatibility of the two active pharmaceutical ingredients (APIs) and the chosen excipients. nih.gov Differences in the physicochemical properties and stability of each drug can complicate the manufacturing process and affect the final product's shelf-life. Furthermore, from a pharmacokinetic and pharmacodynamic perspective, the combination must not lead to unforeseen drug-drug interactions that could alter the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual components in a clinically significant way. researchgate.net For instance, both hydrocodone and ibuprofen are metabolized in the liver, and potential competition for metabolic enzymes could be a consideration. drugs.com

| Aspect | Opportunities | Challenges |

|---|---|---|

| Pharmacodynamics | Synergistic or additive analgesia, allowing for lower doses of each component. nih.govsemanticscholar.org | Potential for antagonistic interactions or unexpected side effects. |

| Pharmacokinetics | Potential for favorable modification of ADME profiles. | Risk of altered metabolism and clearance due to shared pathways (e.g., hepatic enzymes). drugs.com |

| Formulation | Improved patient compliance through reduced pill burden. nih.gov | Ensuring chemical and physical compatibility of APIs and excipients; complex manufacturing processes. nih.gov |